2-Amino-3-fluorobenzamide
Overview
Description
2-Amino-3-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzamide typically involves the following steps:
Starting Material: The process begins with 2-fluoroaniline.
Amidation: The 2-fluoroaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, thereby increasing the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding nitro or hydroxyl derivatives.
Reduction Products: Amino derivatives with reduced functional groups.
Scientific Research Applications
2-Amino-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzamide
- 3-Amino-2-fluorobenzamide
- 2-Amino-5-fluorobenzamide
Comparison:
- 2-Amino-3-fluorobenzamide is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interaction with biological targets.
- 2-Amino-4-fluorobenzamide and 2-Amino-5-fluorobenzamide have different substitution patterns, leading to variations in their chemical and biological properties.
- 3-Amino-2-fluorobenzamide has the amino and fluorine groups swapped, which can result in different reactivity and binding characteristics.
Properties
IUPAC Name |
2-amino-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUEEMTFKPGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570545 | |
Record name | 2-Amino-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187805-54-5 | |
Record name | 2-Amino-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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